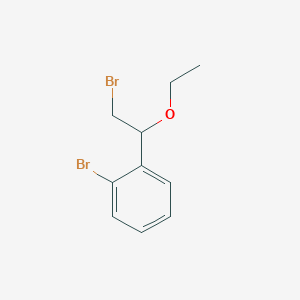

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene

説明

特性

分子式 |

C10H12Br2O |

|---|---|

分子量 |

308.01 g/mol |

IUPAC名 |

1-bromo-2-(2-bromo-1-ethoxyethyl)benzene |

InChI |

InChI=1S/C10H12Br2O/c1-2-13-10(7-11)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3 |

InChIキー |

QWGIDKGNBOZKOR-UHFFFAOYSA-N |

正規SMILES |

CCOC(CBr)C1=CC=CC=C1Br |

製品の起源 |

United States |

準備方法

Synthetic Routes

The synthesis of 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene typically involves multi-step bromination and etherification reactions starting from benzene derivatives, particularly 1-bromo-2-ethylbenzene or related precursors.

Step 1: Bromination of 1-Bromo-2-ethylbenzene

The initial step involves the selective bromination of 1-bromo-2-ethylbenzene to introduce a bromine atom onto the ethyl side chain, forming the 2-bromo-1-ethoxyethyl moiety. This is achieved by reacting with bromine (Br2) in the presence of a catalyst, often under controlled temperature and solvent conditions to avoid over-bromination or side reactions.Step 2: Etherification to Introduce the Ethoxy Group

The ethoxy group is introduced via etherification reactions, commonly through nucleophilic substitution where an ethoxy nucleophile replaces a leaving group on the intermediate. This can be facilitated by bases such as potassium carbonate (K2CO3) in polar aprotic solvents like acetonitrile, enhancing the reaction efficiency.Step 3: Purification

The crude product undergoes purification by distillation or recrystallization to achieve high purity suitable for further applications.

Industrial Production Methods

Industrial synthesis adopts similar chemical principles but optimizes for scalability, yield, and purity:

Continuous Flow Reactors:

The bromination and etherification steps are often performed in continuous flow reactors to improve reaction control, safety, and throughput.Catalyst Optimization:

Catalysts and reaction conditions are fine-tuned to minimize by-products and maximize selectivity.Purification Techniques:

Industrial processes incorporate advanced purification methods such as fractional distillation, crystallization, and chromatographic techniques to isolate the target compound with high purity.

Detailed Research Outcomes and Data

Experimental Conditions and Yields

Mechanistic Insights

- The bromination proceeds via electrophilic aromatic substitution for aromatic ring bromination and radical bromination for the alkyl side chain.

- Etherification involves nucleophilic attack of the ethoxy group on a brominated intermediate, facilitated by the base (K2CO3) which deprotonates the nucleophile and stabilizes the transition state.

- The presence of two bromine atoms (one on the aromatic ring and one on the side chain) provides sites for further chemical transformations, increasing the compound's synthetic versatility.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Difference | Effect on Reactivity |

|---|---|---|

| 1-Bromo-2-ethylbenzene | Lacks second bromine and ethoxyethyl group | Less reactive, fewer substitution sites |

| 1-Bromo-2-(2-methoxyethyl)benzene | Methoxyethyl group instead of ethoxyethyl | Slightly different polarity and steric effects |

| 1-Bromo-2-(2-chloroethyl)benzene | Chloroethyl group replaces ethoxyethyl | Different nucleophilic substitution behavior |

The unique combination of two bromine atoms and the ethoxyethyl group in this compound imparts distinct chemical properties, enabling a wider range of synthetic applications compared to analogues.

Summary of Key Preparation Method

- Starting Material: 1-Bromo-2-ethylbenzene

- Reagents: Bromine, potassium carbonate, ethoxy nucleophile (e.g., ethanol or ethoxide)

- Solvent: Acetonitrile or tetrahydrofuran (THF)

- Conditions: Controlled temperature (0-80 °C), inert atmosphere (nitrogen)

- Reaction Time: 2-6 hours depending on step

- Yields: 70-94% depending on reaction optimization

- Purification: Column chromatography, recrystallization, or distillation

化学反応の分析

Types of Reactions

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can be reduced to form 1-ethoxyethylbenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents such as ethanol or water.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Products include 1-ethoxyethylbenzene derivatives with different functional groups replacing the bromine atoms.

Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxyethyl group.

Reduction: The major product is 1-ethoxyethylbenzene.

科学的研究の応用

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.

Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds and drug delivery systems.

Chemical Biology: The compound is used in studies involving the modification of biomolecules and the development of chemical probes.

作用機序

The mechanism of action of 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the ethoxyethyl group can participate in electrophilic and nucleophilic reactions, respectively . These interactions can lead to the formation of reactive intermediates that further react with other molecules, resulting in the desired chemical transformations.

類似化合物との比較

Ethoxy and Alkoxy-Substituted Bromobenzenes

Key Insights :

Alkenyl/Alkynyl-Substituted Bromobenzenes

Key Insights :

Halogenated and Silyl-Substituted Bromobenzenes

Key Insights :

Structural Analogs with Heteroatoms

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene?

Methodological Answer: The synthesis typically involves multi-step halogenation and etherification. A plausible route includes:

Ethoxyethyl Group Introduction : Start with 2-(1-hydroxyethyl)benzene. React with ethyl bromide or a tosylate derivative under basic conditions (e.g., K₂CO₃) to install the ethoxy group .

Bromination : Use brominating agents like PBr₃ or NBS (N-bromosuccinimide) for selective bromination. The first bromine is introduced at the benzene ring’s ortho position, followed by bromination at the ethyl group’s β-carbon. Steric and electronic factors guide regioselectivity, with the ethoxy group directing electrophilic substitution .

Purification : Column chromatography or recrystallization ensures purity. Confirm via NMR (e.g., distinct signals for ethoxy CH₂ and brominated carbons) .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR :

- Ethoxy group: δ ~1.3 ppm (CH₃ triplet), δ ~3.5–4.0 ppm (OCH₂CH₃).

- Brominated ethyl chain: δ ~3.8–4.2 ppm (CH₂Br) and δ ~4.5–5.0 ppm (CHBr).

- Aromatic protons: Split signals due to bromine’s deshielding effect .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 321.93 (C₁₀H₁₁Br₂O⁺) with isotopic patterns characteristic of bromine .

- IR Spectroscopy : C-Br stretches at ~500–600 cm⁻¹ and C-O-C (ether) at ~1100 cm⁻¹ .

Advanced Research Questions

Q. What factors influence the regioselectivity of bromination in this compound?

Methodological Answer: Regioselectivity is governed by:

- Electronic Effects : The ethoxy group’s electron-donating nature directs electrophilic bromination to the ortho position on the benzene ring.

- Steric Hindrance : Bulky substituents (e.g., ethoxyethyl chain) disfavor bromination at crowded sites. For the ethyl chain, β-bromination is favored due to radical stability in NBS-mediated reactions .

- Solvent and Catalyst : Polar solvents (e.g., CCl₄) enhance electrophilic substitution, while Lewis acids (e.g., FeBr₃) can modulate reactivity .

Q. How can computational chemistry predict reaction pathways for derivatives of this compound?

Methodological Answer:

- Retrosynthetic Analysis : Tools like PISTACHIO and REAXYS database mining identify feasible precursors and intermediates. For example, replacing bromine with fluorine via SNAr (nucleophilic aromatic substitution) can be modeled using DFT calculations to assess transition-state energies .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For instance, ethoxy group solvation in DMSO may slow bromination rates compared to non-polar solvents .

- Docking Studies : Predict biological activity by modeling interactions with enzymes (e.g., cytochrome P450 for metabolic stability analysis) .

Q. How do conflicting spectroscopic data for similar compounds inform structural validation?

Methodological Answer:

- Case Study : If NMR data for a derivative (e.g., 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene) conflicts with expected signals, employ:

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign CH₂Br vs. CHBr groups .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., Acta Crystallographica reports for related brominated aromatics) .

- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., ethoxy CH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。